7-(3,4-diethoxyphenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
7-(3,4-diethoxyphenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its complex structure, which includes a thieno[3,2-d]pyrimidine core substituted with a 3,4-diethoxyphenyl group and a 4-methylbenzyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-diethoxyphenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Thienopyrimidine Core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents.
Introduction of the 3,4-diethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions where the phenyl group is functionalized with ethoxy groups.
Attachment of the 4-methylbenzyl Group: This can be done through alkylation reactions, where the thienopyrimidine core is reacted with 4-methylbenzyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-diethoxyphenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, which may reduce any carbonyl groups present.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the thienopyrimidine core, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 7-(3,4-diethoxyphenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is not fully understood but may involve interaction with specific molecular targets such as enzymes or receptors. The compound could modulate biological pathways by binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 7-(3,4-dimethoxyphenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
- 7-(3,4-dihydroxyphenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
Uniqueness
The unique structural features of 7-(3,4-diethoxyphenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one, such as the presence of ethoxy groups and the specific substitution pattern, may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness can make it a valuable compound for targeted research and development.
Properties
IUPAC Name |
7-(3,4-diethoxyphenyl)-3-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-4-28-20-11-10-18(12-21(20)29-5-2)19-14-30-23-22(19)25-15-26(24(23)27)13-17-8-6-16(3)7-9-17/h6-12,14-15H,4-5,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDNNDBGKUCSSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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